molecular formula C10H10BrNO B7473505 Azetidin-1-yl(2-bromophenyl)methanone

Azetidin-1-yl(2-bromophenyl)methanone

Cat. No.: B7473505
M. Wt: 240.10 g/mol
InChI Key: FCZXSRCEGYGCMI-UHFFFAOYSA-N
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Description

Azetidin-1-yl(2-bromophenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl(2-bromophenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-bromobenzoyl chloride+azetidineThis compound\text{2-bromobenzoyl chloride} + \text{azetidine} \rightarrow \text{this compound} 2-bromobenzoyl chloride+azetidine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(2-bromophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of azetidin-1-yl(2-substituted phenyl)methanone derivatives.

    Oxidation: Formation of 2-bromobenzoic acid or 2-bromoacetophenone.

    Reduction: Formation of 2-bromo-1-phenylethanol or 2-bromo-1-phenylethylamine.

Scientific Research Applications

Azetidin-1-yl(2-bromophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-bromophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Azetidin-1-yl(2-bromophenyl)methanone can be compared with other azetidine derivatives such as:

  • Azetidin-1-yl(2-chlorophenyl)methanone
  • Azetidin-1-yl(2-fluorophenyl)methanone
  • Azetidin-1-yl(2-iodophenyl)methanone

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity, stability, and biological activity. This compound is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens.

Properties

IUPAC Name

azetidin-1-yl-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-5-2-1-4-8(9)10(13)12-6-3-7-12/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZXSRCEGYGCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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